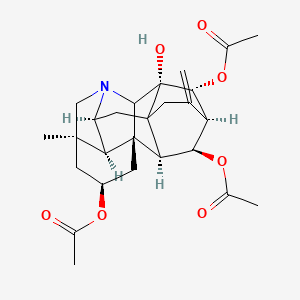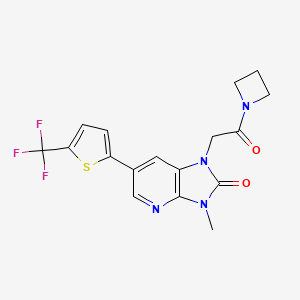
GluN2B receptor modulator-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GluN2B receptor modulator-1 is a selective negative allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR), specifically targeting the GluN2B subunit. NMDARs are ionotropic glutamate receptors that play a crucial role in excitatory neurotransmission in the central nervous system. The GluN2B subunit is implicated in various neurological disorders, including epilepsy, ischemic brain damage, and neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, and amyotrophic lateral sclerosis .
Vorbereitungsmethoden
The synthesis of GluN2B receptor modulator-1 involves several steps. One method includes the use of N,N-dimethyl-2-(1H-pyrrolo[3,2-b]pyridin-1-yl)acetamides as precursors. These compounds are labeled with carbon-11 using [11C]CH3I in good radiochemical yields, high radiochemical purity, and high molar activity
Analyse Chemischer Reaktionen
GluN2B receptor modulator-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
GluN2B receptor modulator-1 has several scientific research applications:
Chemistry: It is used in the study of ionotropic glutamate receptors and their role in excitatory neurotransmission.
Biology: It helps in understanding the physiological functions of NMDARs, including learning, memory, and synaptic plasticity.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, Parkinson’s disease, Alzheimer’s disease, and amyotrophic lateral sclerosis.
Wirkmechanismus
GluN2B receptor modulator-1 exerts its effects by binding to the GluN2B subunit of NMDARs. This binding inhibits the receptor’s activity, reducing excitatory neurotransmission. The molecular targets include the GluN2B subunit and associated binding sites, such as polyamine and zinc ion-binding sites. The pathways involved include the modulation of calcium ion permeability and excitatory synaptic transmission .
Vergleich Mit ähnlichen Verbindungen
GluN2B receptor modulator-1 is unique in its selective targeting of the GluN2B subunit. Similar compounds include:
Ifenprodil: A well-known GluN2B antagonist with a different binding mechanism.
Ro 25-6981: Another selective GluN2B antagonist with distinct pharmacological properties.
CP-101,606: A GluN2B antagonist used in clinical trials for treating depression and other neurological disorders.
This compound stands out due to its high selectivity and potential for use in PET imaging, making it a valuable tool in both research and clinical settings.
Eigenschaften
Molekularformel |
C17H15F3N4O2S |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
1-[2-(azetidin-1-yl)-2-oxoethyl]-3-methyl-6-[5-(trifluoromethyl)thiophen-2-yl]imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C17H15F3N4O2S/c1-22-15-11(24(16(22)26)9-14(25)23-5-2-6-23)7-10(8-21-15)12-3-4-13(27-12)17(18,19)20/h3-4,7-8H,2,5-6,9H2,1H3 |
InChI-Schlüssel |
VBYDZMQKWHOANY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=N2)C3=CC=C(S3)C(F)(F)F)N(C1=O)CC(=O)N4CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]acetate;methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate](/img/structure/B12429635.png)
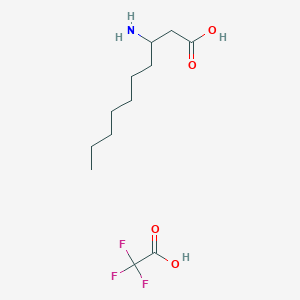
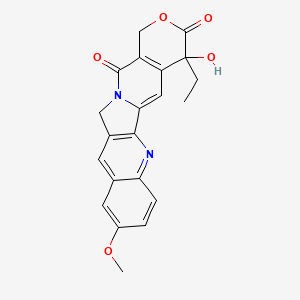
![2,3,5,6-Tetradeuterio-4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid](/img/structure/B12429653.png)
![Azuleno[6,5-b]furan-2(3H)-one,3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,[3aR-(3aalpha,4aalpha,5beta,7aalpha,9abeta)]-](/img/structure/B12429659.png)
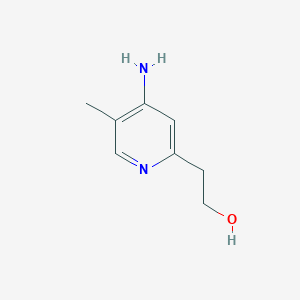
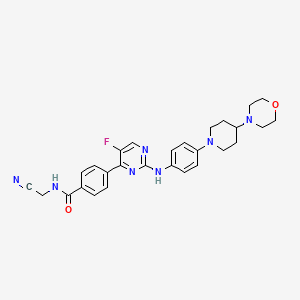
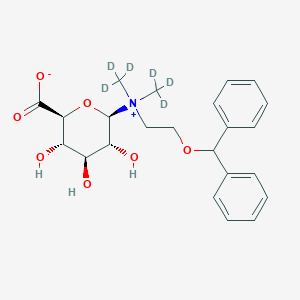
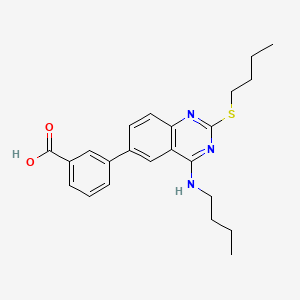
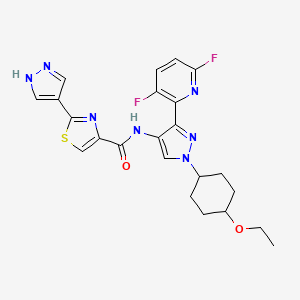
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[(3S)-3-methyloxiran-2-yl]phosphonic acid](/img/structure/B12429697.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)
